molecular formula C19H16ClFN4OS B461418 5-amino-N-(3-chloro-4-fluorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2,4(8),5,9-tetraene-6-carboxamide CAS No. 889955-68-4

5-amino-N-(3-chloro-4-fluorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2,4(8),5,9-tetraene-6-carboxamide

Cat. No.: B461418
CAS No.: 889955-68-4
M. Wt: 402.9g/mol
InChI Key: KHCWNHZQDRAUQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-N-(3-chloro-4-fluorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2,4(8),5,9-tetraene-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a combination of amino, chloro, and fluoro groups, as well as a thia-diazatetracyclo framework.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro and fluoro groups can be reduced under specific conditions.

    Substitution: The amino, chloro, and fluoro groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-amino-N-(3-chloro-4-fluorophenyl)-7-thia-1,9-diazatetracyclo[9220^{2,10}

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of specific biological pathways.

    Medicine: As a candidate for drug development, particularly in targeting specific diseases.

    Industry: As a precursor for the synthesis of materials with unique properties.

Mechanism of Action

The mechanism of action of 5-amino-N-(3-chloro-4-fluorophenyl)-7-thia-1,9-diazatetracyclo[9220^{2,10}0^{4,8}]pentadeca-2,4(8),5,9-tetraene-6-carboxamide involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects

Comparison with Similar Compounds

Similar compounds to 5-amino-N-(3-chloro-4-fluorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2,4(8),5,9-tetraene-6-carboxamide include other thia-diazatetracyclo derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activity and applications. The uniqueness of this compound lies in its specific combination of amino, chloro, and fluoro groups, which may confer unique properties and applications.

Properties

IUPAC Name

5-amino-N-(3-chloro-4-fluorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN4OS/c20-12-7-10(1-2-13(12)21)23-18(26)17-15(22)11-8-14-16(24-19(11)27-17)9-3-5-25(14)6-4-9/h1-2,7-9H,3-6,22H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCWNHZQDRAUQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)NC5=CC(=C(C=C5)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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